2-{[4-Chloro-2-(trifluoromethyl)phenoxy]methyl}tetrahydrofuran
Description
2-{[4-Chloro-2-(trifluoromethyl)phenoxy]methyl}tetrahydrofuran is a tetrahydrofuran (THF) derivative with a substituted phenoxymethyl group. The compound features a 4-chloro-2-(trifluoromethyl)phenoxy moiety attached to the THF ring via a methylene bridge.
Properties
IUPAC Name |
2-[[4-chloro-2-(trifluoromethyl)phenoxy]methyl]oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3O2/c13-8-3-4-11(10(6-8)12(14,15)16)18-7-9-2-1-5-17-9/h3-4,6,9H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVZHVQREZLGPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=C(C=C(C=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-Chloro-2-(trifluoromethyl)phenoxy]methyl}tetrahydrofuran is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 303.68 g/mol. The presence of the chloro and trifluoromethyl groups enhances the lipophilicity and biological activity of this compound.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, BPU , a compound structurally related to this compound, demonstrated significant inhibition of cell proliferation in various cancer cell lines, including MCF-7 breast cancer cells. The IC50 value for BPU was reported as 8.47 µM after 72 hours of treatment, indicating potent activity against tumor growth .
| Compound | Cell Line | IC50 (µM) | Viable Cells (%) at 10 µM (48h) | Viable Cells (%) at 10 µM (72h) |
|---|---|---|---|---|
| BPU | MCF-7 | 8.47 | 16.36 | 8.56 |
The anticancer effects are believed to be mediated through the inhibition of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. Molecular docking studies revealed favorable binding interactions with these enzymes, which are crucial for tumor metastasis and invasion .
Anti-inflammatory Activity
Compounds with similar phenoxy and tetrahydrofuran moieties have also been evaluated for anti-inflammatory effects. Research indicates that such compounds can inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance COX-1 and COX-2 inhibitory activities .
Case Studies
- Cytotoxicity Assays : In vitro studies using MTT assays demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, with significant alterations in cell cycle progression noted upon treatment.
- In Vivo Studies : Animal models treated with related compounds showed reduced tumor size and improved survival rates, supporting the potential therapeutic application of this class of compounds in oncology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the THF Ring
- 2-Methyltetrahydrofuran (): Structural difference: Replaces the phenoxymethyl group with a methyl group. Properties: Less polar due to the absence of oxygenated substituents. Reacts incompatibly with strong acids, bases, and oxidizing agents, similar to THF derivatives . Applications: Primarily used as a solvent in organic synthesis.
Perfluoro-2-butyltetrahydrofuran (CAS 335-36-4, ):
- Structural difference : Fully fluorinated butyl chain attached to THF.
- Properties : High chemical inertness and hydrophobicity due to perfluorination. Toxicity concerns include respiratory irritation, requiring stringent handling protocols .
- Applications : Likely used in specialized material science applications.
Phenoxy-Modified THF Derivatives
- Properties: Enhanced electron-withdrawing effects from the nitro group may increase oxidative stability. Applications: Registered as a pesticide, indicating herbicidal or insecticidal activity .
- [4-Chloro-2-(trifluoromethyl)phenyl] methyl cyanocarbonimidodithioate (CAS 152382-23-5, ): Structural difference: Replaces the THF ring with a cyanocarbonimidodithioate group. Properties: Higher molecular weight (310.75 g/mol) and sulfur content, likely influencing metabolic pathways and toxicity . Applications: Potential agrochemical use due to the trifluoromethylphenol moiety.
Functional Group Variations
- Tetrahydrofurfuryl acrylate (CAS 2399-48-6, ): Structural difference: Features an acrylate ester instead of a phenoxymethyl group. Properties: Shares the THF backbone but exhibits higher reactivity due to the acrylate group. Metabolizes to tetrahydrofurfuryl alcohol, a common metabolite for THF derivatives . Applications: Used in polymer production and coatings.
Comparative Data Table
Key Research Findings
- Electron-Withdrawing Effects: The 4-chloro-2-(trifluoromethyl)phenoxy group enhances stability against nucleophilic attack compared to non-halogenated analogs, as seen in pesticide derivatives like furyloxyfen .
- Reactivity: Fluorinated THF derivatives (e.g., perfluoro-2-butyltetrahydrofuran) exhibit low polarity and high inertness, contrasting with the target compound’s likely reactivity in electrophilic substitution due to its phenolic group .
Preparation Methods
Starting Materials and Key Intermediates
- 4-Chloro-2-(trifluoromethyl)phenol or its derivatives serve as the phenoxy source.
- Tetrahydrofuran-based halomethyl derivatives (e.g., tetrahydrofuran-2-ylmethyl halides) act as alkylating agents.
Synthetic Route
The general synthetic route involves:
- Formation of the phenoxy intermediate : The phenol is deprotonated using a suitable base (e.g., potassium carbonate) in an aprotic solvent such as tetrahydrofuran or dimethylformamide.
- Nucleophilic substitution : The deprotonated phenol reacts with a tetrahydrofuran-2-ylmethyl halide (e.g., bromide or chloride) to form the ether linkage, yielding 2-{[4-chloro-2-(trifluoromethyl)phenoxy]methyl}tetrahydrofuran.
- Reaction conditions : The reaction is typically conducted under reflux or at elevated temperatures (50–80 °C) for several hours to ensure complete conversion.
- Purification : The crude product is purified by crystallization from solvents such as methanol or ethyl acetate, or by chromatographic techniques.
Reaction Scheme Summary
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 4-Chloro-2-(trifluoromethyl)phenol + Base (K2CO3) in THF or DMF | Deprotonation of phenol to phenolate ion |
| 2 | Addition of tetrahydrofuran-2-ylmethyl bromide/chloride | Nucleophilic substitution to form ether bond |
| 3 | Reflux at 50–80 °C for 4–8 hours | Completion of reaction |
| 4 | Workup: filtration, solvent removal, crystallization | Purification of product |
Control of Impurities and Product Quality
According to patent US10144710B2, controlling impurities such as dimeric species, trifluoro impurities, and methyl ester impurities is critical. The process involves:
- Particle size reduction by milling or micronization before or after drying.
- Use of solvents like tetrahydrofuran and methanol for recrystallization to obtain crystalline polymorphs with high purity.
- Temperature control during crystallization (e.g., cooling to −15 to −25 °C) to yield polymorph-I, which is the preferred crystalline form.
Additional Purification and Crystallization Techniques
- Dissolution of the crude compound in dimethylsulfoxide (DMSO) followed by addition of methanol and controlled cooling leads to the formation of well-defined crystalline polymorphs.
- Slurrying the crystalline solid in methanol further improves purity and polymorphic stability.
Research Findings and Optimization Insights
- The use of dimethylsulfoxide solvate intermediates enhances the purity and crystallinity of the final product.
- Controlled addition of reagents in multiple lots and maintaining reaction temperature between 0–30 °C improves yield and reduces side reactions.
- Milling techniques such as ball milling or jet milling improve particle size distribution, facilitating better filtration and drying.
Summary Table of Preparation Parameters
| Parameter | Optimal Conditions | Notes |
|---|---|---|
| Solvent | Tetrahydrofuran, Dimethylsulfoxide, Methanol | Solvent choice impacts crystallinity |
| Base | Potassium carbonate or similar | For phenol deprotonation |
| Temperature | 0–30 °C during reaction; −15 to −25 °C for crystallization | Temperature critical for purity |
| Reaction Time | 4–8 hours | Ensures complete substitution |
| Purification | Filtration, solvent distillation, recrystallization | Multiple steps for impurity control |
| Milling | Ball, roller, hammer, or jet milling | Particle size reduction pre/post drying |
Q & A
Q. What are the recommended synthetic pathways for 2-{[4-Chloro-2-(trifluoromethyl)phenoxy]methyl}tetrahydrofuran?
The synthesis of halogenated tetrahydrofuran derivatives typically involves nucleophilic substitution or coupling reactions. For example:
- Grignard Reagent Utilization : A tetrahydrofuran solution of isopropylmagnesium chloride can facilitate halogen exchange in aryl halides, as demonstrated in the synthesis of similar trifluoromethyl-substituted ketones .
- Phenoxy-Methylation : The phenoxy group can be introduced via Mitsunobu or Williamson ether synthesis, using 4-chloro-2-(trifluoromethyl)phenol and a tetrahydrofuran-derived alcohol precursor.
- Purification : Distillation under reduced pressure or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for isolating the final product .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR can confirm the substitution pattern of the phenoxy group and tetrahydrofuran ring. For fluorinated analogs, F NMR is critical .
- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS can assess purity and identify residual solvents (e.g., 2-MTHF) .
- Elemental Analysis : Combustion analysis verifies C, H, N, and Cl content, ensuring stoichiometric accuracy .
Q. What safety protocols are essential for handling halogenated tetrahydrofuran derivatives?
- Storage : Store in airtight containers under inert gas (N/Ar) at 2–8°C. Avoid contact with oxidizers (e.g., peroxides) and strong acids/bases to prevent exothermic decomposition .
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Local exhaust ventilation is mandatory during synthesis .
Advanced Research Questions
Q. How does solvent choice (e.g., 2-MTHF vs. THF) influence reaction kinetics in Grignard reactions?
2-Methyltetrahydrofuran (2-MTHF) is increasingly used as a sustainable alternative to THF due to its lower water miscibility and higher boiling point (80°C vs. 66°C for THF), which improves reaction control. Key considerations include:
| Property | 2-MTHF | THF |
|---|---|---|
| Water Miscibility | Limited | High |
| Boiling Point | 80°C | 66°C |
| Stability under reflux | Superior | Moderate |
Q. What experimental designs are critical for assessing developmental toxicity of halogenated tetrahydrofurans?
- In Vivo Models : Follow OECD TG414 guidelines using Sprague-Dawley rats. Dose ranges (e.g., 100–1,000 mg/kg/day) should monitor maternal weight gain, fetal survival, and teratogenicity .
- In Vitro Assays : Zebrafish embryo toxicity studies (LC determination) can identify sublethal effects like edema or impaired circulation .
- Genotoxicity : Conduct Ames tests (Salmonella typhimurium), chromosomal aberration assays (human lymphocytes), and micronucleus tests (rat bone marrow) to rule out mutagenicity .
Q. How can computational methods predict the environmental persistence of this compound?
- QSPR Modeling : Use quantitative structure-property relationship models to estimate biodegradation half-life and octanol-water partition coefficients (log P).
- Degradation Pathways : Hydrolysis of the ether bond (phenoxy-methyl group) and photolytic cleavage of C-Cl bonds are predicted primary degradation routes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
